4-Hydroxy Valsartan Benzyl Ester chemical structure and properties
4-Hydroxy Valsartan Benzyl Ester chemical structure and properties
Abstract
This technical guide provides a comprehensive overview of 4-Hydroxy Valsartan Benzyl Ester, a significant related substance to the angiotensin II receptor blocker, Valsartan. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, physicochemical properties, potential synthetic pathways, and analytical characterization. As a known metabolite of Valsartan is the analogous 4-Hydroxy Valsartan, understanding the benzyl ester derivative is critical for impurity profiling and ensuring the quality and safety of the active pharmaceutical ingredient (API). This guide synthesizes available data and provides expert interpretation to facilitate further research and development in this area.
Introduction: The Significance of Impurity Profiling in Valsartan
Valsartan is a widely prescribed medication for the treatment of hypertension and heart failure.[1] The stringent regulatory requirements for pharmaceutical products necessitate a thorough understanding and control of any impurities that may be present in the API.[2][3] These impurities can arise from various sources, including the synthetic route, degradation of the drug substance, or the presence of contaminants in starting materials.[2] In recent years, the discovery of nitrosamine impurities in some sartan medications has underscored the critical importance of comprehensive impurity profiling.[4][5][6]
4-Hydroxy Valsartan is the primary metabolite of Valsartan, formed by the hydroxylation of the N-pentanoyl side chain.[7] Its benzyl ester, 4-Hydroxy Valsartan Benzyl Ester, is a potential process-related impurity or a metabolite of the Valsartan Benzyl Ester intermediate. A detailed characterization of this compound is therefore essential for any robust quality control strategy for Valsartan.
Chemical Structure and Physicochemical Properties
Chemical Identity
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Systematic Name: Benzyl (2S)-2-((4-hydroxy-1-oxopentyl)((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate
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Molecular Formula: C₃₁H₃₅N₅O₄[9]
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Stereochemistry: This compound is typically available as a mixture of diastereomers due to the introduction of a new stereocenter at the 4-position of the pentanoyl chain.[9] The original stereocenter from the L-valine precursor is retained.
Deduced Chemical Structure
The chemical structure of 4-Hydroxy Valsartan Benzyl Ester can be inferred from its name and the known structure of its analogue, 4-Hydroxy Valsartan.[10] The hydroxyl group is located at the 4-position of the N-pentanoyl (valeryl) side chain.
Caption: Proposed synthetic pathway for 4-Hydroxy Valsartan Benzyl Ester.
Synthesis of the Key Precursor: 4-Hydroxypentanoyl Chloride
The precursor, 4-hydroxypentanoyl chloride, is not a common commercially available reagent. It could be synthesized from 4-hydroxypentanoic acid or a suitable precursor like γ-valerolactone. A potential route involves the reaction of 4-hydroxypentanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. [11][12][13]
Analytical Characterization
The unambiguous identification and quantification of 4-Hydroxy Valsartan Benzyl Ester require modern analytical techniques, primarily chromatography coupled with mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the method of choice for identifying and quantifying non-volatile impurities like 4-Hydroxy Valsartan Benzyl Ester in pharmaceutical samples. [14][15][16]
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Expected Mass Spectrometric Data:
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[M+H]⁺: m/z 542.27
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[M+Na]⁺: m/z 564.25
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Fragmentation: Tandem MS (MS/MS) would be expected to show characteristic fragments, including the loss of the benzyl group, the hydroxylated pentanoyl side chain, and fragmentation of the biphenyl tetrazole moiety.
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High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating 4-Hydroxy Valsartan Benzyl Ester from Valsartan, Valsartan Benzyl Ester, and other related impurities. [17][18]
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Proposed HPLC Method:
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Column: A C18 reversed-phase column is suitable.
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Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation.
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Detection: UV detection at a wavelength around 230-250 nm, where the biphenyl tetrazole chromophore absorbs, would be appropriate. [18]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of impurities. [17][19][20]While experimental data for 4-Hydroxy Valsartan Benzyl Ester is not available, the expected ¹H and ¹³C NMR spectra can be predicted based on the structure. Key features would include signals corresponding to the biphenyl system, the tetrazole proton, the valine and benzyl ester moieties, and the hydroxylated pentanoyl side chain, including a methine proton signal where the hydroxyl group is attached.
Pharmacological and Toxicological Considerations
There is no specific pharmacological or toxicological data available for 4-Hydroxy Valsartan Benzyl Ester. However, the known primary metabolite of Valsartan, 4-Hydroxy Valsartan, has been reported to have antiplatelet activity. [7]It is plausible that 4-Hydroxy Valsartan Benzyl Ester could be hydrolyzed in vivo to 4-Hydroxy Valsartan, potentially exhibiting similar biological effects.
The toxicological profile of this impurity is unknown. As with any uncharacterized impurity, its presence in the final drug product should be controlled to levels that are demonstrated to be safe.
Conclusion and Future Perspectives
4-Hydroxy Valsartan Benzyl Ester is a relevant, albeit not widely studied, impurity of Valsartan. This guide has provided a comprehensive overview of its inferred chemical structure, predicted properties, and likely synthetic and analytical methodologies based on the available scientific literature for related compounds.
For drug development professionals, it is imperative to consider the potential presence of this impurity and to develop and validate appropriate analytical methods for its detection and quantification. Further research into the specific synthesis, isolation, and characterization of 4-Hydroxy Valsartan Benzyl Ester is warranted to obtain definitive spectroscopic and physicochemical data. Additionally, toxicological evaluation would be necessary to establish safe limits for this impurity in the Valsartan API.
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